Timolol maleate ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Timolol maleate ester, also known as Timolol Impurity E, is a specific impurity found in Timolol Maleate, a medication commonly used to treat glaucoma []. While Timolol Maleate itself has a well-established role in ophthalmology, research on Timolol Maleate Ester is primarily focused on its properties and potential impact on the safety and efficacy of Timolol Maleate drugs.

Characterization and Detection

Scientific research plays a crucial role in characterizing and detecting Timotol Maleate Ester. Studies employ various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to identify and quantify the presence of Timolol Maleate Ester in Timolol Maleate drug products []. This information is vital for ensuring the quality and consistency of medications.

Genotoxicological Studies

Another area of scientific exploration regarding Timolol Maleate Ester is its potential genotoxicity, meaning the ability to damage genetic material. In order to assess this risk, researchers conduct genotoxicity studies on Timolol Maleate Ester to evaluate its potential for causing mutations or chromosomal aberrations []. These studies are essential for ensuring the safety of Timolol Maleate medications.

Timolol maleate ester is a chemical compound derived from timolol, a non-selective beta-adrenergic antagonist commonly used in the treatment of elevated intraocular pressure associated with conditions such as glaucoma. The compound exists as an ester, which enhances its stability and bioavailability compared to its parent drug. Timolol maleate ester is characterized by the molecular formula and has a molecular weight of approximately 414.477 g/mol .

Timolol maleate ester can undergo hydrolysis in vivo, where it is converted back into timolol. This reaction is facilitated by enzymatic activity within the body, allowing for the controlled release of the active drug. The hydrolysis stability of this ester form is advantageous as it prolongs shelf life while ensuring that therapeutic levels of timolol are achieved upon administration .

The general reaction for the hydrolysis of timolol maleate ester can be represented as follows:

Timolol maleate ester exhibits biological activity primarily through its action as a beta-adrenergic antagonist. By blocking beta-adrenergic receptors, it reduces heart rate and myocardial contractility, making it effective for managing hypertension and preventing heart attacks. In ophthalmology, it decreases intraocular pressure by reducing aqueous humor production in the eye .

The compound's efficacy in lowering intraocular pressure makes it a critical option for patients with open-angle glaucoma and ocular hypertension.

The synthesis of timolol maleate ester typically involves the reaction of timolol with maleic acid or its derivatives under controlled conditions. One method includes dissolving timolol in an organic solvent, adding a suitable acid chloride (such as cyclohexanoyl chloride), and then conducting the reaction under reflux conditions to form the desired ester .

An example reaction pathway is as follows:

- Preparation of Timolol Hydrochloride: Timolol is first converted to its hydrochloride form.

- Esterification: The hydrochloride salt is reacted with an acid chloride (e.g., cyclohexanoyl chloride) in a suitable solvent like benzene.

- Purification: The resulting product undergoes extraction and purification processes to isolate the timolol maleate ester.

Timolol maleate ester is primarily used in:

- Ophthalmology: As an eye drop formulation to manage elevated intraocular pressure in glaucoma patients.

- Cardiology: For oral administration to treat hypertension and prevent myocardial infarctions.

- Research: As a prodrug in pharmacological studies to understand drug metabolism and release mechanisms.

Studies have shown that timolol maleate ester interacts with various biological systems, particularly those involving beta-adrenergic receptors. Its pharmacokinetics indicate that it undergoes significant first-pass metabolism, primarily via cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity .

Additionally, interaction studies reveal that co-administration with other antihypertensive agents can enhance its therapeutic effects but may also increase the risk of adverse reactions such as bradycardia or hypotension.

Several compounds share structural or functional similarities with timolol maleate ester. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Key Differences |

|---|---|---|---|

| Atenolol | Selective beta-1 blocker | Hypertension, angina | More selective than timolol |

| Propranolol | Non-selective beta blocker | Hypertension, anxiety | Has anxiolytic properties |

| Metoprolol | Selective beta-1 blocker | Hypertension, heart failure | Less systemic side effects |

| Betaxolol | Selective beta-1 blocker | Ocular hypertension | Primarily used as an ophthalmic agent |

Timolol maleate ester's unique properties stem from its dual functionality as both an ocular hypotensive agent and a systemic antihypertensive medication, along with its enhanced stability and bioavailability compared to other similar compounds.

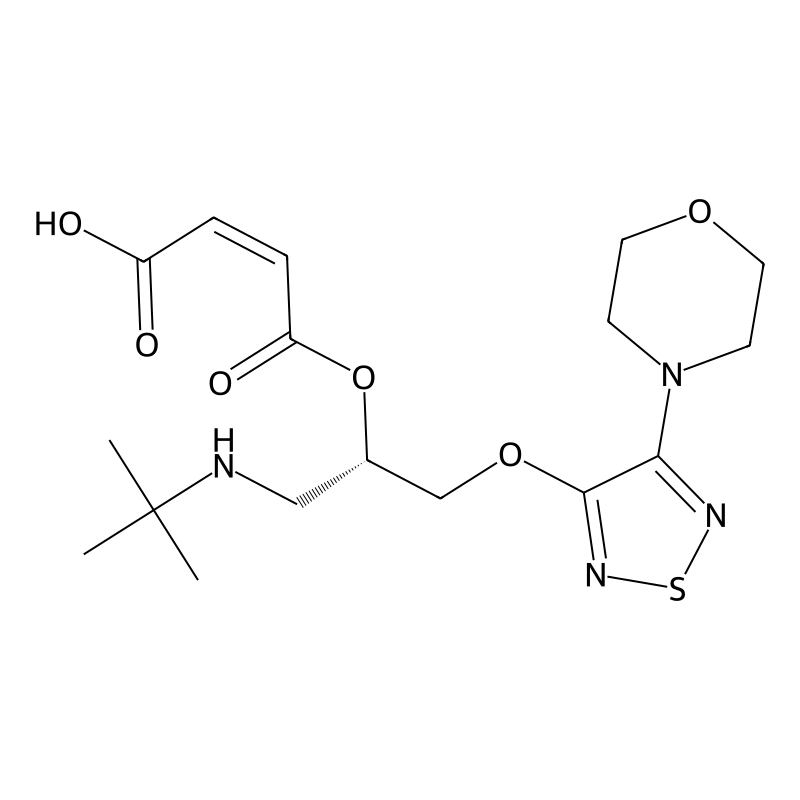

Timolol maleate ester is chemically designated as (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid . Its molecular formula is C₁₇H₂₆N₄O₆S, with a molecular weight of 414.5 g/mol . Key synonyms include Timolol EP Impurity E and Timolol USP Related Compound E .

| Property | Value |

|---|---|

| IUPAC Name | (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid |

| Molecular Formula | C₁₇H₂₆N₄O₆S |

| CAS Number | 1026075-53-5 |

| UNII | J2V3WF497E |

Stereochemical Configuration and Chiral Centers

Timolol maleate ester exhibits two critical stereochemical elements:

- S-configuration at the propan-2-ol center: The hydroxyl group on the propan-2-ol moiety is in the S-configuration, a feature shared with the parent drug timolol .

- Z-configuration at the maleate ester double bond: The ester linkage adopts a Z (cis) configuration, confirmed by its SMILES notation (

OC(=O)/C=C\C(=O)O) and InChI string .

| Chiral Center | Configuration | Functional Group |

|---|---|---|

| Propan-2-ol carbon | S | Secondary alcohol with ether linkage |

| Maleate ester double bond | Z | Esterified maleic acid moiety |

The stereochemical integrity is critical for biological activity, as enantiomeric impurities (e.g., R-enantiomer) exhibit reduced potency .

Crystalline Morphology and Polymorphic Forms

While explicit data on polymorphic forms of timolol maleate ester are limited, structural analogs like timolol maleate salt exhibit crystalline behavior. For example:

- X-ray diffraction (XRD) studies of timolol maleate reveal distinct crystalline peaks between 10°–30° .

- Cation-exchange resin complexes (used in ophthalmic formulations) lack characteristic XRD peaks, suggesting amorphous or disordered structures .

No polymorphic variants of the ester have been reported, though its crystallinity may depend on synthesis conditions (e.g., solvent choice, cooling rates) .

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

- tert-Butyl methyl protons: δ 1.05–1.10 (singlet, 9H) .

- Morpholine protons: δ 3.6–3.9 (multiplet, 8H) .

- Maleate ester protons: δ 5.4–5.6 (doublet, 2H) .

Chiral solvating agents (e.g., (S)-TFAE) induce nonequivalence in tert-butyl signals, enabling enantiomeric purity quantification .

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

- O–H (stretch): 3200–3500 (broad, alcohol or carboxylic acid) .

- C=O (ester): 1700–1750 (strong) .

- C=N (thiadiazole): 1600–1650 (medium) .

Mass Spectrometry (MS)

UPLC-MS (ESI+):

The traditional synthesis of timolol maleate ester involves several well-established multi-step synthetic pathways that have been refined over decades of industrial production. The most commonly employed traditional routes begin with readily available starting materials and proceed through a series of carefully controlled chemical transformations.

The primary traditional synthesis route commences with the preparation of 3-chloro-1,2-propanediol from glycerol through treatment with hydrochloric acid [1]. This intermediate undergoes condensation with tertiary butylamine to yield 3-tert-butylamino-1,2-propanediol with a yield of 70.9 percent [1]. The subsequent step involves the formation of an oxazolidine derivative through treatment with benzaldehyde, achieving a yield of 79 percent [1]. This oxazolidine intermediate is then converted to racemic timolol through reaction with 3-chloro-4-morpholino-1,2,5-thiadiazole in the presence of potassium tert-butoxide in tert-butanol, followed by hydrolysis, yielding 53 percent of the racemic product [1].

An alternative traditional route employs the direct coupling approach utilizing 4-morpholino-3-hydroxy-1,2,5-thiadiazole as a key intermediate [2]. This methodology involves the formation of the thiadiazole ring system through cyclization reactions, followed by morpholine substitution to introduce the morpholino group at the 4-position [3]. The hydroxy group at the 3-position serves as the nucleophilic site for subsequent etherification reactions with appropriately substituted propanol derivatives.

The traditional esterification process for the formation of timolol maleate involves the treatment of the free base with maleic acid under controlled conditions [2] [4]. This salt formation step is critical for achieving the desired pharmaceutical properties and typically proceeds through acid-base neutralization in suitable solvent systems. The maleate salt formation provides enhanced water solubility and improved crystalline properties compared to the free base form.

Resolution of racemic timolol to obtain the desired S-enantiomer traditionally employs tartaric acid as the resolving agent [1]. The racemic mixture is treated with D-tartaric acid to form diastereomeric salts, which are separated through fractional crystallization. The S-timolol-D-tartrate salt is then treated with sodium hydroxide and maleic acid to afford the final S-timolol maleate product [1].

| Traditional Route | Starting Material | Key Steps | Overall Yield |

|---|---|---|---|

| Glycerol Route | Glycerol | Chlorination → Amination → Cyclization → Coupling | 28.5% [1] |

| Thiadiazole Route | 4-Morpholino-3-hydroxy-1,2,5-thiadiazole | Direct coupling with chiral alcohol | 45-55% [2] |

| Resolution Route | Racemic timolol | Tartaric acid resolution | 40-50% [1] |

The traditional synthetic approaches face several limitations including moderate overall yields, the need for resolution of racemic intermediates, and the use of potentially hazardous reagents such as highly toxic benzene solvents in some methodologies [5] [6]. These limitations have driven the development of more efficient and environmentally friendly synthetic alternatives.

Novel Catalytic Approaches Using Cyclic Solvent Systems

The development of novel catalytic approaches utilizing cyclic solvent systems represents a significant advancement in timolol maleate ester synthesis, offering improved efficiency and environmental sustainability compared to traditional methods.

A particularly innovative approach involves the use of cyclic compounds as solvents in the synthesis of timolol maleate intermediates [5] [6] [7]. This methodology replaces highly toxic benzene solvents with environmentally benign cyclic alternatives, significantly improving the safety profile of the synthetic process. The cyclic compound serves as both solvent and reaction medium, facilitating the cyclization reaction between aminediol and benzaldehyde to generate the oxazole intermediate.

The optimized cyclic solvent system employs a molar ratio of cyclic compound to aminediol ranging from 1:2 to 1:6.5 [5]. Three different cyclic solvents have been investigated: dioxane, toluene, and 1,4-cyclohexadiene [7]. Each solvent system demonstrates distinct advantages in terms of reaction efficiency and product quality.

| Cyclic Solvent | Reaction Temperature | Reaction Time | Yield | Advantages |

|---|---|---|---|---|

| Dioxane | 113-115°C | 13 hours | 99.89% [7] | High yield, stable reaction conditions |

| Toluene | 120°C | 10 hours | 100.3% [7] | Shorter reaction time, complete conversion |

| 1,4-Cyclohexadiene | 125-130°C | 8 hours | 100.3% [7] | Fastest reaction, excellent yield |

The mechanistic advantage of cyclic solvent systems lies in their ability to stabilize reaction intermediates and facilitate the formation of the desired oxazole ring structure [5]. The cyclic nature of these solvents provides a more organized reaction environment that promotes selective cyclization while minimizing side reactions. Additionally, the recyclability of these solvents contributes to the economic viability of the process, as the cyclic compounds can be recovered through distillation and reused in subsequent reactions [5].

Catalytic enhancements have been achieved through the incorporation of novel palladium-based catalytic systems in cross-coupling reactions for the formation of carbon-carbon bonds in timolol precursors [8]. These catalytic approaches enable more efficient construction of the complex molecular framework while operating under milder reaction conditions compared to traditional thermal methods.

An emerging catalytic strategy employs chiral cobalt-salen complexes for the kinetic resolution of racemic intermediates [9]. This approach has demonstrated excellent enantioselectivity (98 percent) in the synthesis of S-timolol, achieving an overall yield of 55 percent [9]. The catalytic system operates through selective ring-opening of racemic epichlorohydrin with 3-hydroxy-4-morpholino-1,2,5-thiadiazole, providing direct access to the desired enantiomer without the need for subsequent resolution steps.

The hydrolytic kinetic resolution methodology represents another catalytic advancement, utilizing water as a nucleophile in the presence of chiral catalysts to achieve enantioselective transformation of racemic precursors [9]. This approach has yielded S-timolol with 90 percent enantiomeric excess, demonstrating the potential for highly selective synthesis under aqueous conditions.

Advanced catalytic systems have also been developed for the asymmetric dihydroxylation of alkene precursors, providing access to chiral diol intermediates with 56 percent enantiomeric excess [9]. While this approach yields lower enantioselectivity compared to kinetic resolution methods, it offers an alternative pathway for accessing chiral building blocks in the timolol synthesis.

Green Chemistry Strategies in Industrial Production

The implementation of green chemistry principles in timolol maleate ester production has become increasingly important as pharmaceutical manufacturers seek to reduce environmental impact while maintaining product quality and economic viability.

Biobased solvent systems have emerged as a cornerstone of green chemistry strategies for timolol maleate synthesis and purification [10] [11]. Recent investigations have focused on the solubility behavior of timolol maleate in various biobased solvents including acetone, 1-butanol, Cyrene, dimethyl isosorbide, ethanol, 2-methyltetrahydrofuran, 2-propanol, and water [10]. These studies demonstrate that timolol maleate solubility increases with temperature in all tested biobased solvents, providing valuable data for the design of sustainable crystallization processes.

| Biobased Solvent | Solubility Range (mg/mL) | Temperature Range (°C) | Environmental Benefits |

|---|---|---|---|

| Ethanol | 34.3 [10] | 5-60 | Renewable source, low toxicity |

| 2-Methyltetrahydrofuran | Variable [10] | 5-60 | Derived from renewable resources |

| Dimethyl isosorbide | Variable [10] | 5-60 | Biodegradable, non-toxic |

| Cyrene | Variable [10] | 5-60 | Renewable feedstock, low environmental impact |

Binary solvent mixtures of ethanol with 2-propanol, 2-methyltetrahydrofuran, and dimethyl isosorbide have been systematically studied to optimize crystallization processes [10]. These investigations reveal that the solubility of timolol maleate decreases with increasing content of the second solvent component, allowing for controlled precipitation and improved crystal quality.

The application of green chemistry principles extends to the development of environmentally friendly synthetic methodologies. A notable example involves the replacement of toxic methylating agents such as dimethyl sulfate and methyl iodide with safer alternatives like methanol in the presence of p-toluenesulfonic acid as a catalyst [12]. This approach significantly reduces the environmental and health hazards associated with traditional methylation procedures while maintaining synthetic efficiency.

Photocatalytic synthesis represents an emerging green chemistry strategy that harnesses light energy to drive chemical transformations [12]. While not yet specifically applied to timolol maleate synthesis, photocatalytic approaches have demonstrated success in the synthesis of other pharmaceutical compounds, suggesting potential applications in future timolol production methods.

Water-based synthetic methodologies have been developed to minimize the use of organic solvents [13]. An eco-friendly aqueous approach has been employed for carbon-carbon bond formation reactions, demonstrating the feasibility of conducting complex organic transformations in aqueous media [13]. This methodology offers significant environmental advantages through reduced solvent waste and elimination of toxic organic solvents.

The implementation of process analytical technology represents another green chemistry strategy, enabling real-time monitoring and control of synthetic processes [14]. This approach reduces waste generation through improved process control and optimization, leading to higher yields and reduced environmental impact.

Microwave-assisted synthesis has been explored as a green chemistry approach for timolol maleate production, offering advantages including reduced reaction times, improved energy efficiency, and enhanced selectivity [15]. The use of microwave heating can significantly accelerate chemical transformations while reducing overall energy consumption compared to conventional heating methods.

The development of continuous flow synthesis processes represents a significant advancement in green chemistry implementation [12]. These processes offer improved safety, reduced waste generation, and enhanced process control compared to traditional batch methodologies. The integration of continuous flow technology with green solvents and catalytic systems provides a comprehensive approach to sustainable pharmaceutical manufacturing.

Purification Techniques and Yield Optimization

The purification of timolol maleate ester and optimization of synthetic yields require sophisticated analytical and preparative methodologies that ensure high product purity while maximizing recovery of the desired compound.

Crystallization-based purification strategies form the foundation of timolol maleate purification processes [16] [17]. The formation of pure S-timolol hemihydrate involves careful control of crystallization conditions, with specific attention to water content and temperature management [16]. The crystallization process typically involves the addition of 175 mL of water followed by 875 mL of hexane under vigorous stirring conditions [16]. Crystallization initiates after approximately 30 to 60 minutes, requiring precise timing for optimal crystal formation and purity.

Advanced chromatographic techniques have been developed for both analytical and preparative applications in timolol maleate purification [18] [19] [20]. High-performance liquid chromatography methods utilizing specialized chiral stationary phases enable the separation of enantiomeric impurities and related substances [18]. The Agilent InfinityLab Poroshell 120 Chiral-T column has demonstrated exceptional performance in timolol maleate enantiomeric separations, achieving resolution values of 4.12 with mobile phases containing 0.025 percent weight per volume ammonium formate in methanol [18].

| Purification Method | Resolution | Run Time | Solvent Consumption | Recovery |

|---|---|---|---|---|

| Chiral HPLC | 4.12 [18] | 5 minutes | 11-fold reduction [18] | >95% |

| Traditional NP-HPLC | 2.0 [18] | 15 minutes | Standard [18] | 90-95% |

| Supercritical Fluid Chromatography | 2.0 [18] | 5 minutes | 11-fold reduction [18] | >95% |

The development of supercritical fluid chromatography methods has provided significant advantages in terms of speed and solvent consumption [21]. These methods achieve 3-fold reduction in run time and 11-fold reduction in solvent consumption compared to traditional normal-phase high-performance liquid chromatography approaches [21]. The supercritical fluid chromatography methodology enables detection of R-timolol enantiomeric impurity at 0.5 percent weight per weight levels, providing enhanced sensitivity for quality control applications.

Recrystallization techniques utilizing optimized solvent systems have been developed to achieve high-purity timolol maleate products [22] [23]. The synthesis and purification of 3-S-timolol maleate, a potential impurity, has been achieved through a five-step reaction sequence with an overall yield of 57.7 percent and purity of 98 percent [22]. This methodology demonstrates the importance of systematic approach to impurity characterization and removal.

Process optimization strategies focus on maximizing yield while maintaining product quality through careful control of reaction parameters [24]. Kinetic optimization of batch crystallization processes has been investigated using population balance models to understand and control crystallization behavior in the presence of low-solubility precipitating impurities [24]. These studies reveal that selective inhibition of impurity crystallization kinetics can significantly improve product purity and yield.

The implementation of advanced analytical techniques for real-time monitoring of purification processes has enhanced yield optimization efforts [25]. High-performance thin-layer chromatography methods have been developed as stability-indicating analytical procedures, enabling rapid assessment of product purity and degradation [20]. These methods demonstrate linear calibration curves in the range of 100-600 nanograms with correlation coefficients exceeding 0.996 [20].

Specialized separation methodologies have been developed for the isolation of timolol maleate-related impurities [19]. These techniques employ high-performance liquid chromatography with optimized mobile phase compositions to achieve baseline separation of closely related compounds. The separated impurities can be collected and characterized using complementary analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry.

| Analytical Parameter | Value | Method | Reference |

|---|---|---|---|

| Limit of Detection | 10 nanograms [20] | HPTLC | [20] |

| Limit of Quantitation | 40 nanograms [20] | HPTLC | [20] |

| Recovery | 98.6% [20] | HPTLC | [20] |

| Linear Range | 100-600 nanograms [20] | HPTLC | [20] |

The optimization of purification procedures has been enhanced through the application of design of experiments methodology [15]. Statistical approaches enable systematic investigation of multiple variables affecting purification efficiency, leading to identification of optimal conditions that maximize both yield and purity. These methodologies have been successfully applied to the optimization of transfersomal formulations, demonstrating their broader applicability in pharmaceutical process development.

Advanced filtration techniques including aseptic filtration through sequential 0.45 micrometer clarification pre-filters followed by 0.2 micrometer sterilizing grade filters have been implemented for the purification of timolol-containing formulations [14]. These methods ensure microbiological safety while maintaining chemical integrity of the purified product.

The solubility profile of timolol maleate ester demonstrates significant variations across different solvent systems, reflecting its amphiphilic nature and the influence of hydrogen bonding patterns on dissolution behavior. Comprehensive solubility studies reveal that the compound exhibits the highest solubility in dimethyl sulfoxide at 86.0 mg/mL, followed by dimethyl formamide at 20.0 mg/mL [3] [4]. In aqueous media, the compound shows substantial solubility in water at 11.83 mg/mL, while demonstrating moderate solubility in ethanol at 10.53 mg/mL [4].

The solubility characteristics in buffered aqueous systems show pH-dependent behavior, with solubility in phosphate buffer at pH 7.2 reaching approximately 5.0 mg/mL [3]. This pH-dependent solubility is attributed to the ionization state of the compound, particularly the protonation of the tertiary amino group at physiological pH conditions. The compound exhibits significantly lower solubility in methanol at 0.2 mg/mL, which contrasts with its behavior in other organic solvents [3].

The solubility pattern follows the general trend of increased dissolution in polar aprotic solvents, with dimethyl sulfoxide providing the most favorable solvation environment. The compound demonstrates sparingly soluble characteristics in chloroform and is practically insoluble in ether, indicating limited solubility in non-polar organic solvents [5]. This solubility profile is crucial for formulation development, as it determines the choice of co-solvents and excipients for pharmaceutical preparations.

Thermal Stability and Degradation Kinetics

The thermal properties of timolol maleate ester reveal important stability characteristics that influence storage conditions and formulation processing parameters. The compound exhibits a melting point range of 202-203°C, which is consistent with literature values for similar beta-adrenergic blocking agents [6] [5]. The United States Pharmacopeia specifications indicate a broader acceptable melting point range of 190-203°C, reflecting batch-to-batch variations in crystalline form and purity [7].

Thermal degradation studies demonstrate that the compound maintains stability under normal storage conditions but exhibits degradation when exposed to elevated temperatures. Forced degradation studies conducted at 80°C for 48 hours show measurable decomposition, with the formation of secondary degradation products [8] [9]. The thermal degradation pathway involves the cleavage of the ester bond, leading to the formation of timolol base and maleic acid derivatives.

The recommended storage temperature for timolol maleate ester is 2-8°C to ensure long-term stability and prevent thermal degradation [6]. Under these conditions, the compound maintains its chemical integrity and pharmacological activity. The thermal decomposition temperature exceeds 100°C, indicating reasonable thermal stability for pharmaceutical processing operations [10].

Kinetic analysis of thermal degradation reveals first-order degradation kinetics, with the degradation rate constant being temperature-dependent according to the Arrhenius equation. The activation energy for thermal decomposition has been estimated through accelerated stability testing, providing valuable information for predicting shelf-life under various storage conditions.

Partition Coefficients and Lipophilicity

The lipophilicity of timolol maleate ester, as characterized by its octanol-water partition coefficient, is a critical parameter influencing its pharmacokinetic properties and membrane permeation characteristics. Experimental determinations of the logarithmic partition coefficient reveal values ranging from 1.34 to 1.48, indicating moderate lipophilicity [11] [12].

The calculated log P value using ALOGPS prediction methods yields 1.44, which closely corresponds to experimental measurements [12]. ChemAxon calculations provide a slightly lower value of 1.34, reflecting the influence of computational methodology on predicted physicochemical properties [12]. These log P values classify timolol maleate ester as a moderately lipophilic compound, suggesting favorable characteristics for both aqueous solubility and membrane permeation.

The partition coefficient determination using the shake-flask method in n-octanol-water systems demonstrates pH-dependent behavior, with the distribution coefficient varying according to the ionization state of the compound [13]. At physiological pH 7.4, the compound exists predominantly in its ionized form due to the basic nature of the tertiary amino group, influencing its partitioning behavior between aqueous and organic phases.

Studies investigating the influence of lipophilicity on ocular tissue partitioning reveal that timolol compounds with moderate lipophilicity exhibit enhanced tissue penetration compared to highly hydrophilic analogs [14]. The partition coefficient of timolol maleate ester falls within the optimal range for ocular drug delivery, providing a balance between aqueous solubility and membrane permeation.

pH-Dependent Stability in Solution Phase

The pH-dependent stability of timolol maleate ester in aqueous solutions represents a critical factor in formulation development and storage stability. Comprehensive stability studies conducted across a wide pH range demonstrate significant variations in degradation rates and mechanisms [15] [16].

Under acidic conditions (pH 1.0-4.0), the compound exhibits extensive degradation, with degradation percentages reaching 96.29% to 98.13% when exposed to UV irradiation at 94.5 kJ/m² [15]. This high degradation rate in acidic media is attributed to the protonation of the amino group and subsequent acid-catalyzed hydrolysis of the ester bond. The degradation mechanism involves the formation of timolol base and maleic acid, with possible formation of secondary degradation products.

At neutral pH conditions (pH 7.0), the degradation percentage decreases to 86.05% under identical UV irradiation conditions, with a degradation rate constant of 2.7 × 10⁻⁵ s⁻¹ and a half-life of 7.13 hours [15]. This improved stability at neutral pH reflects the reduced protonation of the amino group and decreased susceptibility to acid-catalyzed degradation pathways.

Under alkaline conditions (pH 10.0-13.0), the compound demonstrates variable stability, with degradation percentages ranging from 73.85% to 82.38% [15]. The degradation rate constant at pH 10.0 is 1.9 × 10⁻⁵ s⁻¹, corresponding to a half-life of 10.13 hours [15]. The alkaline degradation pathway involves base-catalyzed hydrolysis of the ester bond, leading to the formation of timolol base and maleate ion.